molecular formula C25H26N2O5 B2975459 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one CAS No. 898457-02-8

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

Cat. No. B2975459
CAS RN: 898457-02-8
M. Wt: 434.492
InChI Key: LITWHXFCNDLYNP-UHFFFAOYSA-N
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Description

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one and its derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds were tested using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, as per the Antiepileptic Drug Development (ADD) program's procedures. Among the synthesized compounds, one derivative, specifically 3-hydroxy-6-hydroxymethyl-2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one, showed significant activity against scMet-induced seizures without any neurotoxic effects in the tested doses, highlighting its potential as a promising anticonvulsant agent (Aytemir, Septioğlu, & Çalış, 2010).

Genotoxicity and Metabolic Activation

Another study explored the genotoxicity potential of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, which is a potent and selective 5-HT2C agonist with implications in obesity treatment. The research revealed a metabolism and dose-dependent increase of reverse mutations in certain strains, suggesting the bioactivation of the compound to a reactive intermediate that covalently binds to DNA. This study highlights the importance of understanding the metabolic pathways and potential genotoxicity of such compounds, which could be relevant for the safe development and application of related chemical entities (Kalgutkar et al., 2007).

Antimicrobial Activities

Further research into the antimicrobial properties of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which share a structural similarity with the compound , has been conducted. These studies have shown that certain derivatives possess significant antimicrobial activities against a range of bacteria and fungi, suggesting the potential for these compounds to be developed as new antimicrobial agents. Such findings underscore the versatility of this chemical scaffold in contributing to the development of novel therapeutic agents (Aytemir, Çalış, & Özalp, 2004).

properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-30-24-10-6-5-9-21(24)27-13-11-26(12-14-27)16-20-15-22(28)25(18-31-20)32-17-23(29)19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITWHXFCNDLYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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